molecular formula C6H9NO3 B588597 2-Pentanone, 3-(nitromethylene)- (9CI) CAS No. 155990-67-3

2-Pentanone, 3-(nitromethylene)- (9CI)

Cat. No.: B588597
CAS No.: 155990-67-3
M. Wt: 143.142
InChI Key: GROARPMNTCIURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentanone, 3-(nitromethylene)- (9CI), also known as 2-Pentanone, 3-(nitromethylene)- (9CI), is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.142. The purity is usually 95%.
BenchChem offers high-quality 2-Pentanone, 3-(nitromethylene)- (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentanone, 3-(nitromethylene)- (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

155990-67-3

Molecular Formula

C6H9NO3

Molecular Weight

143.142

IUPAC Name

3-(nitromethylidene)pentan-2-one

InChI

InChI=1S/C6H9NO3/c1-3-6(5(2)8)4-7(9)10/h4H,3H2,1-2H3

InChI Key

GROARPMNTCIURO-UHFFFAOYSA-N

SMILES

CCC(=C[N+](=O)[O-])C(=O)C

Synonyms

2-Pentanone, 3-(nitromethylene)- (9CI)

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process involves reacting methylnitrodithioacetate salts with carbonyl-containing precursors. For 2-Pentanone, 3-(nitromethylene)-, a hypothetical pathway includes:

  • Formation of the dithioester intermediate :
    CH3C(S)SNa++RC(O)R’RC(S)SCH2C(O)R’+NaOH\text{CH}_3\text{C(S)S}^- \text{Na}^+ + \text{RC(O)R'} \rightarrow \text{RC(S)SCH}_2\text{C(O)R'} + \text{NaOH}

  • Nitromethylene insertion :
    Nitration agents (e.g., HNO3_3) introduce the nitro group adjacent to the carbonyl, followed by elimination to form the nitromethylene moiety.

This method is noted for high regioselectivity due to the sulfur-based leaving group facilitating nitro group placement.

Optimized Conditions

  • Temperature : 80–100°C

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO)

  • Yield : ~70–80% (estimated from analogous heterocycle syntheses)

Ketonic Decarboxylation of Calcium Carboxylate Salts

The ketonic decarboxylation of calcium propanoate, as demonstrated for 3-pentanone synthesis4, offers a scalable but lower-yielding route. Adapting this for 2-Pentanone, 3-(nitromethylene)- requires introducing the nitro group post-decarboxylation.

Stepwise Procedure

  • Synthesis of calcium 3-nitropropanoate :
    Propanoic acid is nitrated using HNO3_3/H2_2SO4_4, followed by neutralization with Ca(OH)2_2:
    CH3CH2COOHHNO3CH2(NO2)CH2COOHCa(OH)2[CH2(NO2)CH2COO]2Ca\text{CH}_3\text{CH}_2\text{COOH} \xrightarrow{\text{HNO}_3} \text{CH}_2(\text{NO}_2)\text{CH}_2\text{COOH} \xrightarrow{\text{Ca(OH)}_2} [\text{CH}_2(\text{NO}_2)\text{CH}_2\text{COO}]_2\text{Ca}

  • Decarboxylation :
    Heating the calcium salt at 300–400°C induces decarboxylation:

[\text{CH}_2(\text{NO}_2)\text{CH}_2\text{COO}]_2\text{Ca} \rightarrow \text{CH}_2(\text{NO}_2)\text{CH}_2\text{C(O)CH}_2\text{CH}_3 + \text{CaCO}_3 $$

Challenges and Modifications

  • Low yield : ~30–40% due to side reactions (e.g., denitration)4.

  • Mitigation : Use of barium salts or catalytic metals (e.g., Fe) improves yield to ~50%4.

Direct Nitration of 3-Pentanone

Nitration of pre-formed 3-pentanone provides a straightforward route, though regioselectivity is a concern.

Nitration Protocol

  • Nitrating agent : Mixed acid (HNO3_3/H2_2SO4_4) at 0–5°C.

  • Reaction :
    CH3CH2C(O)CH2CH3HNO3CH2(NO2)CH2C(O)CH2CH3\text{CH}_3\text{CH}_2\text{C(O)CH}_2\text{CH}_3 \xrightarrow{\text{HNO}_3} \text{CH}_2(\text{NO}_2)\text{CH}_2\text{C(O)CH}_2\text{CH}_3

Selectivity Analysis

  • Major product : 3-Nitro-2-pentanone (CAS 70856-06-3), indicating competing nitration at the γ-position.

  • Enhancement : Steric directing groups (e.g., bulky esters) improve α-nitromethylene formation.

Condensation of Nitroalkanes with Ketones

Nitroalkanes (e.g., nitromethane) can condense with diketones or α,β-unsaturated ketones to form nitromethylene derivatives.

Henry Reaction Adaptation

The Henry reaction between 3-pentanone and nitromethane under basic conditions:
CH3CH2C(O)CH2CH3+CH3NO2NaOHCH2(NO2)CH2C(O)CH2CH3+H2O\text{CH}_3\text{CH}_2\text{C(O)CH}_2\text{CH}_3 + \text{CH}_3\text{NO}_2 \xrightarrow{\text{NaOH}} \text{CH}_2(\text{NO}_2)\text{CH}_2\text{C(O)CH}_2\text{CH}_3 + \text{H}_2\text{O}

Limitations

  • Equilibrium-driven : Requires excess nitromethane (5:1 molar ratio).

  • Yield : ~50–60% after purification.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentYield (%)AdvantagesLimitations
Alkali Metal DithioesterMethylnitrodithioacetateHNO3_370–80High regioselectivityComplex intermediate steps
Ketonic DecarboxylationCalcium 3-nitropropanoateHeat30–50ScalabilityLow yield, side reactions
Direct Nitration3-PentanoneHNO3_3/H2_2SO4_440–50SimplicityPoor regioselectivity
Henry Reaction3-Pentanone + NitromethaneNaOH50–60Mild conditionsEquilibrium limitations

Mechanistic Insights and Side Reactions

Nitromethylene Stability

The nitromethylene group is prone to tautomerization, forming nitroso intermediates under acidic conditions. Stabilization requires inert atmospheres and low temperatures (<10°C) during isolation.

Byproduct Formation

  • Denitration : Occurs at >100°C, yielding 3-pentanone and NOx_x gases4.

  • Oxidation : Over-nitration produces dinitro compounds, necessitating controlled stoichiometry.

Industrial and Laboratory-Scale Recommendations

  • High-purity applications : Alkali metal dithioester method (Section 1) ensures minimal byproducts.

  • Bulk synthesis : Optimized ketonic decarboxylation with barium salts improves yield to ~60%4.

  • Exploratory research : Henry reaction offers flexibility for derivative synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-pentanone, 3-(nitromethylene)- (9CI), and what challenges arise during its preparation?

  • Methodology : The compound can be synthesized via transition metal-catalyzed coupling reactions, analogous to the alkylation of cyclic benzamides with nitromethylene-containing heterocycles (e.g., Scheme 40 in ). For example, palladium or nickel catalysts in anhydrous THF at 60–80°C under inert atmospheres (N₂/Ar) are common. Challenges include moderate yields (~40–60%) due to steric hindrance from the nitromethylene group and competing side reactions. Optimizing ligand systems (e.g., bidentate phosphines) and stoichiometric ratios (1:1.2 substrate:catalyst) can improve efficiency .
  • Key Data :

Reaction ComponentOptimal Range
Catalyst (Pd)5–10 mol%
Temperature70°C ± 5°C
Yield40–60%

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of 2-pentanone, 3-(nitromethylene)-?

  • Methodology :

  • ¹H/¹³C NMR : The nitromethylene group (C=NO₂) produces deshielded signals. For example, the methylene proton adjacent to the nitro group appears as a triplet at δ 5.8–6.2 ppm (¹H), while the carbonyl (C=O) carbon resonates at ~205–210 ppm (¹³C).
  • IR : Strong absorption bands at ~1540 cm⁻¹ (N–O asymmetric stretch) and ~1370 cm⁻¹ (symmetric stretch) confirm the nitro group.
  • Mass Spectrometry : NIST Standard Reference Data ( ) reports a molecular ion peak at m/z 143.1 (C₆H₇NO₃⁺) with fragmentation patterns matching the nitromethylene backbone. Cross-validate with high-resolution MS (HRMS) for exact mass (±0.001 Da).

Advanced Research Questions

Q. What catalytic systems enhance the reactivity of nitromethylene groups in C–H functionalization or cycloaddition reactions?

  • Methodology : Rhodium(III) or ruthenium(II) complexes (e.g., [Cp*RhCl₂]₂) enable regioselective C–H activation. For example, in α-acylketene dithioacetals (), electron-deficient catalysts stabilize transition states, improving yields. Steric effects must be minimized—bulky ligands (e.g., tert-butyl groups) reduce reactivity by ~30% compared to smaller ligands (e.g., methyl).
  • Data Contradiction : notes that increasing dithioacetal ring size lowers reactivity (e.g., 5-membered vs. 6-membered rings yield 65% vs. 42%). This suggests ring strain and electron density modulation are critical .

Q. How does the nitromethylene group influence the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Perform accelerated degradation studies (25–50°C) in buffered solutions (pH 2–12). Monitor via HPLC: the nitro group undergoes hydrolysis to carboxylic acids at pH >10 (half-life <24 hrs at 40°C).
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with exothermic peaks (DSC) correlating to nitro group decomposition.
    • Key Insight : Stabilize the compound in acidic conditions (pH 4–6) with antioxidants (e.g., BHT) to prevent radical-mediated degradation.

Q. What computational models predict the electronic and steric effects of the nitromethylene moiety in reaction design?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals. The nitromethylene group lowers the LUMO energy (-1.8 eV vs. -1.2 eV for non-nitro analogs), enhancing electrophilicity. Steric maps (e.g., using PyMol) reveal van der Waals clashes in transition states, guiding substituent placement .

Contradiction Resolution

Q. How can researchers resolve discrepancies in reported spectral data for nitromethylene-containing compounds?

  • Methodology : Cross-reference with authoritative databases (e.g., NIST Chemistry WebBook, ) and replicate experiments under standardized conditions (solvent, concentration). For example, conflicting ¹³C NMR signals for C=NO₂ can be resolved using deuterated solvents (CDCl₃ vs. DMSO-d₆) and heteronuclear correlation spectroscopy (HSQC/HMBC) .

Biological Activity & Applications

Q. What structure-activity relationships (SARs) are observed for nitromethylene derivatives in pesticidal applications?

  • Methodology : Compare bioactivity data from analogs like nithiazine (), a nitromethylene insecticide. The nitro group’s electron-withdrawing effect enhances acetylcholine receptor binding (IC₅₀ = 0.8 μM vs. 12 μM for non-nitro analogs). Introduce methyl groups at the α-position to improve metabolic stability (t₁/₂ increased from 2 hrs to 8 hrs in vitro) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.